![molecular formula C16H13FN2O2S B4088219 N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B4088219.png)
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Overview
Description
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, commonly known as FOA, is a synthetic compound that has been widely used in scientific research due to its unique properties. FOA is a benzothiazinone derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various cellular processes.
Scientific Research Applications
FOA has been used in a variety of scientific research applications, including the study of bacterial and fungal infections, cancer, and neurodegenerative diseases. FOA has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. FOA has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, FOA has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
FOA has been shown to inhibit the activity of the enzyme DprE1, which is involved in the biosynthesis of cell wall components in bacteria and fungi. In cancer cells, FOA has been shown to induce apoptosis by activating the mitochondrial pathway. FOA has also been shown to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
FOA has been shown to have a variety of biochemical and physiological effects. FOA has been shown to inhibit the growth of various bacterial and fungal strains, induce apoptosis in cancer cells, and protect against neurodegenerative diseases. FOA has also been shown to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress.
Advantages and Limitations for Lab Experiments
FOA has several advantages for lab experiments, including its ease of synthesis, high yields, and wide range of scientific research applications. However, FOA has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of FOA. One potential direction is the development of new antibiotics based on FOA's ability to inhibit bacterial and fungal growth. Another potential direction is the development of new anticancer agents based on FOA's ability to induce apoptosis in cancer cells. Additionally, the study of FOA's ability to protect against neurodegenerative diseases could lead to the development of new treatments for these conditions.
Conclusion:
In conclusion, FOA is a synthetic compound that has been widely used in scientific research due to its unique properties. FOA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various cellular processes. FOA's ease of synthesis, high yields, and wide range of scientific research applications make it a promising compound for future research.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-10-4-3-5-11(8-10)18-15(20)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXAMFJTFWWUAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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